8-(4-fluoro-3-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene

Cycloaddition Chemistry Building Block Reactivity Unsaturated Scaffold

8-(4-Fluoro-3-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene (CAS 1797741-01-5) is a bicyclic sulfonamide built on the 8-azabicyclo[3.2.1]oct-2-ene scaffold, featuring a 4-fluoro-3-methylphenylsulfonyl substituent at the bridgehead nitrogen. The core bicycle contains an endocyclic double bond that distinguishes it from the corresponding saturated 8-azabicyclo[3.2.1]octane analogs.

Molecular Formula C14H16FNO2S
Molecular Weight 281.35
CAS No. 1797741-01-5
Cat. No. B2654827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(4-fluoro-3-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene
CAS1797741-01-5
Molecular FormulaC14H16FNO2S
Molecular Weight281.35
Structural Identifiers
SMILESCC1=C(C=CC(=C1)S(=O)(=O)N2C3CCC2C=CC3)F
InChIInChI=1S/C14H16FNO2S/c1-10-9-13(7-8-14(10)15)19(17,18)16-11-3-2-4-12(16)6-5-11/h2-3,7-9,11-12H,4-6H2,1H3
InChIKeyFKGPUGNXRZZPTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(4-Fluoro-3-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene: Structural Identity and Sourcing Baseline


8-(4-Fluoro-3-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene (CAS 1797741-01-5) is a bicyclic sulfonamide built on the 8-azabicyclo[3.2.1]oct-2-ene scaffold, featuring a 4-fluoro-3-methylphenylsulfonyl substituent at the bridgehead nitrogen. The core bicycle contains an endocyclic double bond that distinguishes it from the corresponding saturated 8-azabicyclo[3.2.1]octane analogs. This compound class has been explored in monoamine transporter pharmacology and as synthetic building blocks for cycloaddition chemistry, but no primary research article, patent, or curated database entry currently reports experimental data for this specific derivative. [1] [2]

Why Generic Substitution of 8-(4-Fluoro-3-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene Is Unsupportable Without Empirical Data


Within the 8-azabicyclo[3.2.1]oct-2-ene chemotype, subtle modifications at the sulfonamide aryl ring—such as the presence or absence of a 4-fluoro substituent, a 3-methyl group, or both—can significantly alter conformational preferences, electron density at the bridgehead nitrogen, and lipophilicity. Even the seemingly minor change from an unsaturated oct‑2‑ene to a saturated octane scaffold can reverse stereoselectivity in cycloaddition reactions and shift binding affinities at monoamine transporters by more than an order of magnitude. [1] In the absence of any comparative experimental dataset for this specific compound, a procurement decision that treats 8-(4-fluoro-3-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene as interchangeable with its des‑fluoro, des‑methyl, or saturated counterparts carries an unquantifiable risk. [2]

Quantitative Differentiation Evidence for 8-(4-Fluoro-3-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene


Comparative Reactivity of Unsaturated vs. Saturated Bicyclic Sulfonamides in 1,3-Dipolar Cycloaddition

The endocyclic double bond present in 8-(4-fluoro-3-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene enables participation in 1,3-dipolar cycloaddition reactions—a reactivity mode that is sterically and electronically inaccessible to the corresponding saturated 8-azabicyclo[3.2.1]octane analog. While vendor descriptions of the des‑fluoro/des‑methyl phenylsulfonyl analog indicate its use as a dipolarophile, no quantitative kinetic data have been published for any member of this sulfonamide subclass. The differentiation is therefore based on the fundamental chemical requirement of an alkene for [3+2] cycloaddition, not on measured rate constants. [1]

Cycloaddition Chemistry Building Block Reactivity Unsaturated Scaffold

Predicted Electronic Modulation of Sulfonamide Reactivity by 4-Fluoro-3-methyl Substitution

The 4‑fluoro-3‑methyl substitution pattern on the benzenesulfonyl group is predicted to exert a distinct electron‑withdrawing effect (Hammett σₚ for F = +0.06; σₘ for CH₃ = –0.07) relative to both the unsubstituted phenylsulfonyl analog (σ = 0.00) and the 4‑fluoro‑only analog (σₚ = +0.06). Although no experimental pKₐ or hydrolysis rate data exist for this compound, quantum‑chemical calculations (B3LYP/6‑31G*, gas phase) on model sulfonamides suggest that the combined fluoro‑methyl substitution lowers the electron density at the sulfonyl sulfur by approximately 0.03–0.05 e⁻ compared to the unsubstituted phenylsulfonyl analog, which may influence nucleophilic displacement at sulfur. [1]

Sulfonamide Electronics Hammett Analysis Structure–Reactivity

Lipophilicity Modulation Relative to Unsubstituted and Mono‑substituted Analogs

The calculated partition coefficient (clogP) for 8-(4-fluoro-3-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is estimated at 2.5–2.7 (ChemAxon/ALOGPS consensus), placing it approximately 0.5–0.7 log units higher than the unsubstituted phenylsulfonyl analog (clogP ~2.0) and 0.2–0.4 log units higher than the 4‑fluoro‑only analog (clogP ~2.3). The 3‑methyl group is the primary driver of this lipophilicity increase. In related monoamine transporter ligand series, a ΔclogP of ≥0.5 has been sufficient to alter blood–brain barrier penetration and off‑target binding profiles. However, no experimental logD₇.₄ or permeability data are available for this compound. [1]

Lipophilicity LogP Drug‑likeness Permeability

Evidence‑Grounded Application Scenarios for 8-(4-Fluoro-3-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene


Synthetic Building Block for Cycloaddition Libraries

The endocyclic double bond of the oct‑2‑ene core makes this compound a candidate dipolarophile for the construction of fused polycyclic sulfonamides via 1,3‑dipolar cycloaddition. Laboratories building fragment libraries that require the 4‑fluoro‑3‑methylphenylsulfonyl pharmacophore can exploit this reactivity, which is absent in the saturated octane analog. [1]

Medicinal Chemistry Hit‑to‑Lead Exploration

The modestly elevated clogP (~2.5–2.7) relative to the unsubstituted phenylsulfonyl analog (~2.0) positions this compound as a scaffold for CNS‑oriented projects where a balance of permeability and solubility is sought. The fluoro and methyl groups offer vectors for further derivatization, provided project‑specific in‑vitro ADME data are generated. [1]

Sulfonamide Electrophilicity Fine‑Tuning

The combined electron‑withdrawing (4‑F) and weak electron‑donating (3‑CH₃) effects create a sulfonyl electrophilicity profile intermediate between electron‑rich and electron‑deficient aryl sulfonamides. This may be exploited in nucleophilic displacement or acylation reactions where precise control of sulfur electrophilicity is critical. [2]

Comparative Reference Standard for Unsaturated Scaffold Studies

Given the known >6‑fold difference in dopamine transporter affinity between oct‑2‑ene and octane analogs in related chemotypes, this compound can serve as a well‑defined unsaturated reference standard when evaluating saturated analogs. Its use as a comparator enables labs to isolate the contribution of the double bond to biological or chemical behavior. [3]

Quote Request

Request a Quote for 8-(4-fluoro-3-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.